![molecular formula C23H27N3O5 B2857592 (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone CAS No. 2034363-09-0](/img/structure/B2857592.png)
(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone
is a complex organic molecule. It is related to the compound 2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)pyrimidine
. The latter has a CAS Number of 3605-01-4 and a molecular weight of 298.34 .
Physical And Chemical Properties Analysis
The related compound has a molecular weight of 298.34 and is a solid at room temperature . It is stored in a sealed, dry environment at 2-8°C .Scientific Research Applications
Anticancer Applications
This compound has been used in the design and synthesis of a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties . These have been evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
COX Inhibitors
Benzodioxole derivatives have been synthesized and evaluated as COX inhibitors . These compounds have shown potent activity against both COX1 and COX2 enzymes .
Cytotoxic Agents
The benzodioxole derivatives have also been evaluated for their cytotoxicity against cervical carcinoma cells line (HeLa) .
Antitumor Evaluation
Some benzodioxole derivatives have shown potent growth inhibition properties with IC50 values generally below 5 μM against three human cancer cells lines .
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet Derived Growth Factor-β (PDGF-β) Inhibitor
Benzodioxole derivatives have been used in the design of inhibitors for VEGFR-2 and PDGF-β . These inhibitors have shown potential in reducing collagen deposition in a liver fibrosis model .
Treatment of Rheumatic, Rheumatoid Arthritis and Osteoarthritis
Benzodioxole derivatives have been used in the treatment of rheumatic, rheumatoid arthritis and osteoarthritis .
Mechanism of Action
The mechanism of action of the related compound BPPU has been studied. It has been found to exhibit excellent protection against seizures induced by maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) in mice as well as rats . BPPU also successfully inhibited seizures induced by 3-mercaptopropionic acid (3-MPA) and thiosemicarbazide (TSC) in mice, suggesting that BPPU might influence GABA-ergic neurotransmission in the brain .
Safety and Hazards
properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[2-(oxan-4-yloxy)pyridin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5/c27-23(18-3-6-24-22(14-18)31-19-4-11-28-12-5-19)26-9-7-25(8-10-26)15-17-1-2-20-21(13-17)30-16-29-20/h1-3,6,13-14,19H,4-5,7-12,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URZREDVGYGDZMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.